molecular formula C28H27N3O5 B1595288 Z-Trp-phe-OH CAS No. 6521-49-9

Z-Trp-phe-OH

Cat. No.: B1595288
CAS No.: 6521-49-9
M. Wt: 485.5 g/mol
InChI Key: NRTMQKMHFPBQNP-UHFFFAOYSA-N
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Description

Z-Trp-phe-OH: is a dipeptide compound consisting of carbobenzoxytryptophan and phenylalanine. It is commonly used in peptide synthesis and research due to its unique structural properties and reactivity. The compound is characterized by the presence of a carbobenzoxy (benzyloxycarbonyl) protecting group attached to the tryptophan residue, which helps in preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Trp-phe-OH typically involves the coupling of carbobenzoxytryptophan with phenylalanine. This can be achieved through various peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The carbobenzoxy protecting group is typically removed using trifluoroacetic acid (TFA) in the presence of scavengers like anisole to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: Z-Trp-phe-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Z-Trp-phe-OH involves its interaction with specific molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The carbobenzoxy group provides protection during peptide synthesis, allowing for selective reactions at the tryptophan and phenylalanine residues. The compound’s unique structure facilitates the study of peptide folding and stability .

Comparison with Similar Compounds

Comparison: Z-Trp-phe-OH is unique due to the presence of both tryptophan and phenylalanine residues, which allows for the study of interactions between these aromatic amino acids.

Properties

IUPAC Name

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)15-19-9-3-1-4-10-19)24(16-21-17-29-23-14-8-7-13-22(21)23)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTMQKMHFPBQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318664
Record name 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6521-49-9
Record name NSC333736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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